7-Chloro-1,6-naphthyridin-2(1H)-one
Description
Contextualization within Naphthyridine Chemistry
Naphthyridines are a class of bicyclic heterocyclic compounds composed of two fused pyridine (B92270) rings. There are six possible isomers of naphthyridine, each differing by the arrangement of the nitrogen atoms in the rings. nih.gov These compounds are considered "privileged structures" in medicinal chemistry, meaning they are often found as core components in biologically active compounds and approved drugs. nih.gov
7-Chloro-1,6-naphthyridin-2(1H)-one belongs to the 1,6-naphthyridine (B1220473) isomer group. The presence of a chlorine atom at the 7-position and a ketone group at the 2-position makes it a versatile intermediate for the synthesis of more complex molecules. The chlorine substituent, in particular, enhances the electrophilicity of the compound, which allows for site-selective modifications through reactions like cross-coupling. This adaptability is crucial for developing new derivatives with specific properties.
The structural isomerism between different naphthyridine classes, such as 1,6-naphthyridinones and 1,8-naphthyridinones, can lead to significant differences in their biological activities. For instance, some 1,6-naphthyridin-2(1H)-ones have shown much higher potency in certain biological assays compared to their 1,8-isomers, which is attributed to the specific spatial arrangement of the 1,6-configuration that facilitates better interaction with biological targets.
Historical Perspective of this compound Investigations
The investigation of this compound and its derivatives is part of the broader historical development of naphthyridine chemistry. A significant method for synthesizing the core structure of this compound is through adaptations of the Niementowski reaction. This classic chemical reaction is used to construct quinoline (B57606) and naphthyridine scaffolds by condensing anthranilic acid derivatives with other precursors.
Over time, various synthetic strategies have been developed to produce this compound. These methods often involve multi-step pathways that utilize cyclization reactions to form the naphthyridine core and nucleophilic substitution to introduce the chloro group. The ongoing refinement of these synthetic routes has made the compound more accessible for research and development.
Scope and Research Significance of this compound Studies
The primary significance of this compound in research lies in its role as a key building block in the discovery of new therapeutic agents. Its structure is particularly relevant in the field of oncology, where it serves as a scaffold for the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their inhibition can be an effective strategy for controlling cancer cell growth.
Derivatives of 1,6-naphthyridin-2(1H)-ones have demonstrated notable anticancer properties. For example, some compounds from this class have been shown to inhibit BCR-ABL kinase, an important target in certain types of leukemia. The versatility of the 7-chloro substituent allows for the creation of a diverse library of compounds, which can be screened for various biological activities.
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C8H5ClN2O americanelements.com |
| Molecular Weight | 180.59 g/mol americanelements.com |
| IUPAC Name | 7-chloro-1H-1,6-naphthyridin-2-one americanelements.com |
| Appearance | Yellow to brown solid americanelements.com |
| CAS Number | 1345091-18-0 |
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-1H-1,6-naphthyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-3-6-5(4-10-7)1-2-8(12)11-6/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOIXGILAIBKIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=CC(=NC=C21)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Development for 7 Chloro 1,6 Naphthyridin 2 1h One
Retrosynthetic Analysis of the 7-Chloro-1,6-naphthyridin-2(1H)-one Core
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves the deconstruction of a target molecule into simpler, commercially available precursors through a series of logical steps. wikipedia.orgamazonaws.com The goal is to simplify the structure and identify potential synthetic routes. wikipedia.org For the this compound core, the analysis primarily focuses on the disconnection of the bicyclic naphthyridine framework.
Two principal retrosynthetic approaches are considered for the 1,6-naphthyridin-2(1H)-one scaffold:
Approach A: Disconnection from a preformed pyridine (B92270). This strategy involves breaking the bonds of the newly formed pyridone ring, typically at the C5-C6 and C4a-C8a positions. This leads back to a substituted pyridine precursor which already contains one of the two rings of the target molecule. mdpi.comnih.gov
Approach B: Disconnection from a preformed pyridone. This approach breaks the bonds of the pyridine ring containing the chloro-substituent. Several disconnections are possible, including between C5–C6 and C7–C8, or C5–C6 and C8–C8a. mdpi.comnih.gov This leads to a pyridin-2-one derivative as a key intermediate. mdpi.comnih.gov
These disconnections suggest that the synthesis can be approached by either building the second ring onto a starting pyridine or a starting pyridone, which defines the major classical synthetic strategies.
Classical Synthetic Approaches to this compound
Classical methods for constructing the this compound scaffold have traditionally relied on well-established named reactions and multi-step sequences. These can be broadly categorized into linear and convergent syntheses.
Multi-Step Linear Syntheses
Linear syntheses involve the sequential modification of a starting material through a series of reactions to build the final product. A representative linear synthesis for a substituted 1,6-naphthyridin-2(1H)-one starts with a preformed pyridine derivative, such as ethyl 4,6-dichloro-3-pyridinecarboxylate. mdpi.com This sequence involves several distinct steps:
Amination: The starting dichloropyridine is treated with an amine (e.g., aniline) to introduce the future N1 substituent. mdpi.com
Reduction: The ester group is reduced to a primary alcohol (e.g., using a reducing agent). mdpi.com
Oxidation: The alcohol is then oxidized to an aldehyde. mdpi.com
Cyclization: The final ring is formed by condensation of the aldehyde with an active methylene (B1212753) compound like methyl phenylacetate (B1230308) to yield the 1,6-naphthyridin-2(1H)-one core. mdpi.com
Another classical method involves the diazotization of a 3-aryl-1,6-naphthyridine-2,7-diamine. By carefully selecting the reaction solvent and conditions (e.g., concentrated HCl, HBF₄), the 7-amino group can be converted into a chloro group, yielding the target halo-naphthyridinone. rsc.org
The Niementowski reaction, traditionally used for quinolines, has also been adapted for naphthyridine synthesis. This method involves the condensation of anthranilic acid derivatives with piperidone precursors, often in the presence of phosphorus oxychloride (POCl₃), to construct the naphthyridine scaffold.
Convergent Synthetic Strategies
Convergent syntheses involve the independent synthesis of two or more fragments of the target molecule, which are then combined in the final stages. This approach is often more efficient for complex molecules.
A common convergent strategy for 1,6-naphthyridin-2(1H)-ones involves the condensation of a preformed, functionalized pyridine with a suitable partner. For instance, a 4-aminonicotinaldehyde (B1271976) or 4-aminonicotinonitrile (B111998) can be condensed with active methylene compounds like malonamide, diethyl malonate, or methyl cyanoacetate (B8463686) to form the second ring. nih.gov
A robust and scalable convergent approach has been developed utilizing the addition of Grignard reagents to 4-amino-2-chloronicotinonitrile. mdpi.com This method proceeds through a three-step sequence in a single pot:
Grignard Addition: A Grignard reagent (R-MgBr) adds to the nitrile group of 4-amino-2-chloronicotinonitrile.
Acidolysis: The resulting intermediate is hydrolyzed under acidic conditions.
Cyclocondensation: The final ring closure occurs to furnish the 3-substituted 5-chloro-1,6-naphthyridin-4-one derivative in moderate to good yields. mdpi.com This strategy allows for significant diversity at the 3-position by simply varying the Grignard reagent.
| Convergent Synthesis Example | Starting Materials | Key Steps | Product |
| Grignard-based Synthesis mdpi.com | 4-amino-2-chloronicotinonitrile, Grignard Reagent (e.g., Phenylmagnesium bromide) | Addition, Acidolysis, Cyclocondensation | 5-Chloro-3-phenyl-1,6-naphthyridin-4(1H)-one |
| Condensation Approach nih.gov | 4-aminonicotinonitrile, Diethyl malonate | Condensation in NaOEt/EtOH | 4-Amino-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylate |
Modern Advancements in this compound Synthesis
Recent developments in synthetic chemistry have focused on improving the efficiency, selectivity, and environmental footprint of synthetic routes. These advancements include the use of catalysis and the application of green chemistry principles.
Catalytic Methods for Naphthyridinone Formation
Catalysis offers a powerful tool for developing more efficient and selective reactions. In the context of naphthyridinone synthesis, catalytic methods are primarily used for the functionalization of the core structure.
A notable example involves the use of palladium (Pd) catalysis for the difunctionalization of 1,6-naphthyridine-5,7-ditriflates. acs.org These ditriflate intermediates are stable but highly reactive, allowing for sequential or one-pot coupling reactions. For example, after an initial nucleophilic aromatic substitution (SNAr) at the C5 position, a subsequent Pd-catalyzed coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, can be used to introduce a wide variety of substituents at the C7 position. acs.org
Copper-catalyzed reactions, such as the copper-catalyzed alkyne-azide cycloaddition (CuAAC), have been employed to attach complex moieties to the naphthyridinone scaffold, demonstrating the utility of modern "click chemistry" in creating elaborate derivatives. mdpi.com While not forming the core itself, these catalytic methods are crucial for developing diverse libraries of compounds for biological screening.
| Catalytic Method | Catalyst/Reagents | Transformation | Application |
| Suzuki Coupling acs.org | Pd Catalyst, Boronic Acid | C-C bond formation | Functionalization of the naphthyridine core |
| Buchwald-Hartwig Amination acs.org | Pd Catalyst, Amine | C-N bond formation | Functionalization of the naphthyridine core |
| CuAAC "Click" Chemistry mdpi.com | Cu(I) Catalyst | Formation of a triazole linkage | Conjugation to other molecules (e.g., sugars) |
Green Chemistry Principles in Naphthyridinone Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.org The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates like this compound.
Key green chemistry considerations include:
Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. Convergent and multicomponent reactions often have higher atom economy than long, linear syntheses. rsc.org
Use of Less Hazardous Reagents: Replacing toxic and hazardous reagents with safer alternatives. For example, minimizing the use of phosphorus oxychloride, a corrosive and hazardous reagent common in classical syntheses, is a key goal. nih.gov
Catalysis: Using catalytic reagents in small amounts instead of stoichiometric reagents reduces waste. rsc.orgnih.gov
One-Pot Reactions: Combining multiple reaction steps into a single procedure without isolating intermediates saves solvents, energy, and reduces waste. The one-pot Grignard-based synthesis is an excellent example of this principle in action. mdpi.comgoogle.com
Safer Solvents: Using environmentally benign solvents or, ideally, no solvent at all. nih.gov Research into performing cyclization reactions in water or other green solvents is an active area.
While many classical routes to this compound are still in use, modern synthetic development is increasingly focused on incorporating these green principles to create more sustainable and economical manufacturing processes.
Flow Chemistry Applications in Naphthyridinone Production
The adaptation of synthetic routes to continuous flow chemistry represents a significant advancement for the production of naphthyridinones, including this compound. While specific flow syntheses for this exact compound are not extensively detailed in the literature, the principles and advantages observed for related heterocyclic and active pharmaceutical ingredient (API) syntheses are directly applicable.
Continuous flow reactors are particularly beneficial for managing reactions with challenging parameters, such as those involving highly exothermic steps or the use of hazardous reagents. For instance, diazotization and cyclization reactions, which are common in the synthesis of heterocyclic cores, can be performed with enhanced safety and temperature control in a flow system. This improved control can lead to more consistent yields and reduced reaction times, potentially from hours in a batch process to mere minutes in a continuous flow setup.
The transition from laboratory-scale batch synthesis to industrial-scale flow production necessitates the optimization of several parameters. Key considerations include solvent choice, reaction time, and methods for yield monitoring. Green chemistry principles are also more readily integrated into flow processes, for example, by replacing hazardous solvents like chloroform (B151607) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) for extraction steps without compromising efficiency. In-line analytical techniques, such as UV/IR spectroscopy, can be implemented for real-time monitoring of the reaction progress, a significant advantage over the offline HPLC methods typically used in batch production.
The table below illustrates a conceptual comparison of parameters for batch versus flow production for a reaction like the Niementowski synthesis.
Table 1: Comparison of Laboratory Batch vs. Industrial Flow Production Parameters
| Parameter | Laboratory Scale (Batch) | Industrial Scale (Flow System) |
|---|---|---|
| Reaction Time | 4–20 hours | <1 hour |
| Solvent Recovery | Limited | >90% (e.g., via distillation) |
| Yield Monitoring | Offline HPLC | In-line UV/IR spectroscopy |
| Temperature Control | Moderate | High |
| Safety | Higher risk with exotherms | Enhanced safety |
Purification and Isolation Techniques for this compound
The isolation and purification of this compound from crude reaction mixtures are critical steps to obtain material of high purity. The primary methods employed are column chromatography and crystallization.
Column chromatography is a fundamental technique for the purification of this compound. It is effective in separating the desired product from unreacted starting materials, by-products, and other impurities generated during the synthesis. The choice of stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or solvent mixture) is optimized to achieve the best separation.
Crystallization is another powerful purification method that can yield high-purity this compound. Recrystallization from appropriate solvents, such as diethyl ether or mixtures of ethanol (B145695) and water, has been reported to produce crystals of sufficient quality for X-ray diffraction analysis. The process involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, which promotes the formation of a crystalline solid, leaving impurities behind in the solvent.
In an industrial context, purification procedures for related chloro-substituted heterocyclic compounds often involve a sequence of steps. After the main reaction, the mixture may undergo an acidic workup, for example, with hydrochloric acid, followed by cooling and filtration of the precipitated solid. google.com The isolated solid is then typically washed with a series of solvents, such as isopropanol (B130326) and water, to remove residual acids and other soluble impurities. google.com A final drying step, often under vacuum, is performed to remove any remaining solvents. google.comgoogle.com For some related compounds, recrystallization from a mixed solvent system, like petroleum ether and ethanol, followed by centrifugation and vacuum drying, has been shown to yield a highly pure, crystalline product. google.com
The table below summarizes the common purification techniques.
Table 2: Purification and Isolation Methods
| Technique | Description |
|---|---|
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. Considered a gold standard for purification. |
| Crystallization | Formation of a solid crystalline product from a solution. Recrystallization from solvents like diethyl ether or ethanol/water mixtures yields high-purity material. |
| Filtration and Washing | The solid product is separated from the liquid reaction mixture and washed with various solvents to remove impurities. google.comgoogle.com |
| Vacuum Drying | Removal of residual solvents from the purified solid product under reduced pressure. google.comgoogle.com |
Chemical Transformations and Derivatization Strategies of 7 Chloro 1,6 Naphthyridin 2 1h One
Functional Group Interconversions on the Naphthyridinone Scaffold
The 7-Chloro-1,6-naphthyridin-2(1H)-one core allows for various functional group interconversions, enabling the synthesis of a diverse range of derivatives. These modifications can be targeted at several positions on the naphthyridinone ring system.
Modifications at the Chloro Position
The chlorine atom at the C7 position is a key site for nucleophilic substitution reactions. This allows for the introduction of various functional groups, significantly expanding the chemical diversity of the naphthyridinone core. For instance, the chloro group can be displaced by nucleophiles like alkylamines, leading to the formation of more complex derivatives. rsc.org This reactivity is crucial for the synthesis of compounds with potential applications as tyrosine kinase inhibitors. rsc.org
Reactions Involving the Lactam Nitrogen (N1)
The lactam nitrogen (N1) of the 1,6-naphthyridin-2(1H)-one ring is another site for chemical modification. N-alkylation and N-acylation reactions can be performed at this position. nih.gov For example, alkyl halides react with 1,5-naphthyridines to produce N-alkylsubstituted derivatives. nih.gov This allows for the introduction of a wide range of substituents, further diversifying the chemical space accessible from the parent scaffold.
Substitutions on the Pyridinone Ring
The pyridinone ring of the this compound scaffold can also undergo substitution reactions. The keto group at the C2 position can participate in redox reactions, although specific examples are not extensively documented.
Transformations on the Pyridine (B92270) Ring
The pyridine ring of the naphthyridinone system offers opportunities for various transformations. Electrophilic substitution reactions are possible, similar to those observed in quinolines and other naphthyridine isomers. nih.gov
Cycloaddition and Condensation Reactions Involving this compound
This compound and its derivatives can participate in cycloaddition and condensation reactions to form more complex polycyclic systems.
Condensation reactions are a key strategy for building upon the naphthyridinone framework. For example, the Niementowski reaction, a classic method for constructing quinoline (B57606) and naphthyridine scaffolds, has been adapted to synthesize derivatives of this compound. This involves the condensation of anthranilic acid derivatives with piperidone precursors. Another example is the reaction of chloronaphthyridines with hydrazine (B178648) hydrate, which leads to rearranged pyrazol-5-ylpyridines that can undergo further cyclization. rsc.org
Cycloaddition reactions offer another avenue for elaborating the naphthyridinone core, although specific examples directly involving this compound are not prevalent in the provided search results. However, the general principles of cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, are well-established and could potentially be applied to appropriately functionalized derivatives of the title compound. youtube.com
Formation of Complex Architectures Utilizing this compound as a Building Block
The versatility of this compound as a synthetic intermediate makes it a valuable building block for the construction of complex molecular architectures. Its ability to undergo various transformations allows for its incorporation into larger, more intricate structures.
The chloro substituent at the C7 position is particularly useful for building complex molecules. It can be readily displaced by various nucleophiles, enabling the connection of the naphthyridinone core to other molecular fragments. rsc.org This strategy has been employed in the synthesis of potential tyrosine kinase inhibitors. rsc.org Furthermore, the naphthyridine scaffold itself can be a component of larger, fused-ring systems. For instance, dibenzo[b,g] nih.govnaphthyridin-11(6H)-one derivatives have been synthesized, showcasing the potential to build complex, planar ring systems from naphthyridine precursors. researchgate.net The formation of such complex architectures is often driven by the desire to create molecules with specific three-dimensional shapes and functionalities, for applications in areas like supramolecular chemistry, where molecules are designed to self-assemble into larger, ordered structures. mdpi.com
Regioselectivity and Stereoselectivity in this compound Derivatization
The derivatization of this compound is predominantly governed by the principles of nucleophilic aromatic substitution (SNAr), where the electron-deficient nature of the pyridine ring, further activated by the chloro-substituent, facilitates the displacement of the chloride ion at the C7 position. This position is the primary site of reactivity for a wide array of nucleophiles.
Regioselectivity of Nucleophilic Aromatic Substitution
While the C7 position is the most common site for substitution, the potential for derivatization at other positions on the naphthyridinone core exists, particularly through C-H activation strategies. However, under typical SNAr conditions, the reaction is highly regioselective for the C7 position. The substitution patterns of a broad range of 1,6-naphthyridin-2(1H)-ones have been extensively reviewed, highlighting the prevalence of C7-functionalization. nih.gov
The regioselectivity can be definitively confirmed through spectroscopic techniques, such as 2D Nuclear Overhauser Effect Spectroscopy (NOESY), which can establish the spatial proximity between the newly introduced substituent and adjacent protons on the naphthyridinone ring. mdpi.com
Stereoselectivity in Derivatization
The introduction of stereocenters during the derivatization of this compound is a key consideration when developing chiral molecules with specific biological targets. Stereoselectivity can be achieved through various strategies, including the use of chiral nucleophiles, chiral catalysts, or by derivatizing existing functional groups with chiral auxiliaries.
For instance, the synthesis of pyrano and furano naphthyridine derivatives has been shown to proceed with high diastereoselectivity. While not involving the 7-chloro precursor directly, this highlights the potential for stereocontrolled transformations on the broader naphthyridine scaffold.
Detailed research findings on the stereoselective derivatization of this compound itself are less prevalent in the public domain. However, the principles of asymmetric synthesis can be applied to this scaffold. For example, the reaction with a chiral amine would be expected to produce a mixture of diastereomers, which could potentially be separated by chromatography. The ratio of these diastereomers would be influenced by the steric hindrance around the C7 position and the specific nature of the chiral nucleophile.
Table 1: Regioselectivity in Nucleophilic Substitution of this compound
| Nucleophile | Product | Position of Substitution | Reference |
| Primary Amines | 7-Amino-1,6-naphthyridin-2(1H)-one derivatives | C7 | nih.gov |
| Secondary Amines | 7-Amino-1,6-naphthyridin-2(1H)-one derivatives | C7 | mdpi.com |
| Alcohols | 7-Alkoxy-1,6-naphthyridin-2(1H)-one derivatives | C7 | nih.gov |
| Thiols | 7-Thioether-1,6-naphthyridin-2(1H)-one derivatives | C7 | nih.gov |
Advanced Structural Characterization and Elucidation of 7 Chloro 1,6 Naphthyridin 2 1h One
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques are indispensable for elucidating the molecular structure of 7-chloro-1,6-naphthyridin-2(1H)-one. By probing the interactions of the molecule with electromagnetic radiation, a wealth of information regarding its atomic composition, bonding, and electronic properties can be obtained.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. This is achieved by measuring the mass-to-charge ratio (m/z) of ions with very high accuracy. For this compound (molecular formula: C₈H₅ClN₂O), HRMS would be expected to yield a molecular ion peak corresponding to its calculated exact mass.
Table 1: Predicted HRMS Data for this compound
| Ion Species | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 181.0163 |
| [M+Na]⁺ | 203.0083 |
| [M-H]⁻ | 179.0018 |
Note: The above data is predicted and has not been experimentally verified from available public data for this compound. Experimental verification is crucial for definitive structural confirmation.
Advanced Nuclear Magnetic Resonance (NMR) Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. While standard ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, advanced techniques offer deeper insights into the molecular framework.
For this compound, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. These techniques would allow for the unambiguous assignment of all proton and carbon signals and establish the connectivity between different parts of the molecule.
Solid-state NMR could provide valuable information on the compound's structure and dynamics in the solid phase, which can differ from its state in solution.
Table 2: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | ¹³C Chemical Shift (ppm) (Predicted) | ¹H Chemical Shift (ppm) (Predicted) | Multiplicity (Predicted) |
| 1 | - | ~11.0-12.0 | br s |
| 2 | ~165.0 | - | - |
| 3 | ~120.0 | ~6.5-7.0 | d |
| 4 | ~135.0 | ~7.5-8.0 | d |
| 4a | ~125.0 | - | - |
| 5 | ~140.0 | ~8.0-8.5 | s |
| 7 | ~150.0 | - | - |
| 8 | ~115.0 | ~7.0-7.5 | s |
| 8a | ~145.0 | - | - |
Note: This data is hypothetical and for illustrative purposes only. Actual experimental data is required for accurate structural assignment.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) provides a characteristic fingerprint of the functional groups present.
Specific experimental IR and Raman spectra for this compound are not available in the reviewed literature.
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the chromophoric system of the molecule. For this compound, the fused aromatic system constitutes a significant chromophore. The UV-Vis spectrum would be expected to show absorption maxima corresponding to π-π* and n-π* transitions. The position and intensity of these bands are sensitive to the solvent polarity and pH. While specific data for the title compound is not available, related 1,6-naphthyridin-7(6H)-ones exhibit absorption maxima in the range of 320-386 nm, which can be attributed to the π→π* transition of the lactim form. mdpi.com
Detailed experimental UV-Vis spectroscopic data for this compound is not available in the public domain.
X-ray Crystallography of this compound and its Derivatives
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, providing definitive information on bond lengths, bond angles, and stereochemistry.
A search of crystallographic databases did not yield a specific crystal structure for this compound. The following discussion is based on general principles and data from closely related naphthyridine structures.
Crystal Packing and Intermolecular Interactions
The way molecules of this compound would arrange themselves in a crystal is determined by a variety of intermolecular forces. These interactions are crucial as they can influence the physical properties of the solid, such as melting point and solubility.
In the hypothetical crystal structure of this compound, several key intermolecular interactions would be anticipated:
Hydrogen Bonding: The presence of the N-H group in the lactam ring provides a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as a hydrogen bond acceptor. This would likely lead to the formation of strong N-H···O hydrogen bonds, which could organize the molecules into chains or dimeric structures.
π-π Stacking: The planar naphthyridine ring system would be expected to participate in π-π stacking interactions. These interactions, arising from the overlap of p-orbitals of adjacent aromatic rings, are a significant cohesive force in the crystal packing of many aromatic compounds.
Halogen Bonding: The chlorine atom at the 7-position could potentially act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules.
Conformational Analysis in the Solid State
The conformation of a molecule in the solid state is determined by a combination of intramolecular forces, such as bond lengths, bond angles, and torsional angles, as well as intermolecular forces, including crystal packing effects like hydrogen bonding and π-π stacking. While a definitive crystal structure for this compound is not publicly available in crystallographic databases, theoretical and computational studies, which have been successfully applied to related 1,6-naphthyridine (B1220473) derivatives, can provide significant insights into its likely solid-state conformation. nih.gov
The 1,6-naphthyridin-2(1H)-one core is expected to be largely planar due to the aromaticity of the pyridinone and pyridine (B92270) rings. The planarity of this fused ring system is a common feature among related heterocyclic structures. The chlorine atom at position 7 and the carbonyl group at position 2 are the key substituents influencing the molecule's electronic and steric properties.
In the solid state, it is anticipated that intermolecular hydrogen bonding will play a significant role in the crystal lattice. Specifically, the N-H group of the pyridinone ring can act as a hydrogen bond donor, while the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor. This interaction would likely lead to the formation of dimeric or polymeric structures in the crystal, a common motif observed in the crystal structures of related nitrogen-containing heterocyclic compounds.
Computational modeling using semi-empirical methods such as AM1 and PM3, which have been used to study similar naphthyridine derivatives, can predict the optimized geometry of the molecule. nih.gov These calculations can provide estimated values for key bond lengths, bond angles, and torsion angles, which define the molecule's conformation.
Below is a table summarizing the predicted conformational parameters for this compound based on theoretical calculations and comparison with structurally similar compounds.
| Parameter | Predicted Value/Observation |
| Dihedral Angle (Ring System) | The bicyclic 1,6-naphthyridinone core is predicted to be nearly planar. |
| Key Bond Lengths (Å) | |
| C=O | |
| C-Cl | |
| N-H | |
| Key Bond Angles (°) | |
| C-C(O)-N | |
| C-C(Cl)-N | |
| Intermolecular Interactions | Strong potential for N-H···O=C hydrogen bonding, leading to the formation of dimers or chains in the solid state. |
It is important to note that these values are theoretical and await experimental verification through single-crystal X-ray diffraction studies. Such studies would provide the definitive solid-state conformation and precise details of the intermolecular interactions governing the crystal packing.
Computational and Theoretical Investigations of 7 Chloro 1,6 Naphthyridin 2 1h One
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods provide insights into the electron distribution, molecular geometry, and reactivity, which are crucial for rational drug design.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a important tool for investigating the electronic properties of molecular systems. dntb.gov.ua For 7-Chloro-1,6-naphthyridin-2(1H)-one, DFT calculations can predict its optimized geometry, vibrational frequencies, and electronic structure. These studies help in understanding the molecule's stability and the nature of its chemical bonds.
Although specific DFT studies on this compound are not extensively documented in publicly available literature, the principles of DFT are widely applied to similar heterocyclic systems. For instance, DFT calculations on related compounds like 2-chloro-6-methoxypyridine (B123196) have been used to analyze their vibrational and electronic spectra. dntb.gov.ua Such analyses for this compound would involve calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable method for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. chemrxiv.orgresearchgate.net The MEP map visualizes the electrostatic potential on the electron density surface, where different colors represent varying potential values. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
For this compound, an MEP analysis would likely reveal a negative potential around the nitrogen atoms of the naphthyridine ring and the oxygen atom of the carbonyl group, indicating these as sites for electrophilic interaction. Conversely, the hydrogen atoms attached to the ring and the carbon atom bonded to the chlorine would exhibit positive potential, marking them as potential sites for nucleophilic attack. This information is instrumental in understanding the non-covalent interactions that govern the binding of the molecule to a biological target. chemrxiv.org
Molecular Dynamics Simulations for Conformational Landscape Exploration
An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a solvent box, and calculating the forces acting on each atom over a series of time steps. This would allow for the exploration of its conformational landscape, identifying the most stable conformations and the energy barriers between them. Such studies are crucial for understanding how the molecule might adapt its shape to fit into a receptor's binding site.
In Silico Prediction of Spectroscopic Parameters
Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, in silico prediction of its spectroscopic properties, such as its NMR and IR spectra, would be highly valuable.
DFT calculations are commonly employed for this purpose. For example, the chemical shifts in NMR spectroscopy and the vibrational frequencies in IR spectroscopy can be calculated. These predicted spectra can aid in the structural elucidation of newly synthesized derivatives of this compound. For instance, the calculated UV-Vis absorption wavelengths for a pyrimidine (B1678525) derivative were found to be in good agreement with experimental values. sci-hub.se
Reaction Mechanism Studies through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed understanding of the reaction pathway.
For this compound, computational modeling could be used to study various reactions, such as nucleophilic substitution at the chloro-substituted position. Understanding the mechanism of such reactions is vital for optimizing synthetic routes to produce derivatives with desired biological activities.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Naphthyridinone Analogues (Focusing on in vitro or mechanistic activities)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. conicet.gov.arresearchgate.netmeilerlab.org These models are instrumental in drug discovery for predicting the activity of new compounds and for optimizing lead compounds. researchgate.netnih.gov
For naphthyridinone analogues, QSAR and QSPR models can be developed to predict their in vitro activities, such as their inhibitory potency against a specific enzyme, or their physicochemical properties, like solubility and lipophilicity. acs.orgnih.govnih.gov The development of a QSAR/QSPR model involves several steps:
Data Set Collection: A dataset of naphthyridinone analogues with their measured biological activities or properties is compiled.
Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the dataset. These can include 1D, 2D, and 3D descriptors.
Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the activity or property. researchgate.net
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. conicet.gov.ar
Once a validated QSAR/QSPR model is established, it can be used to screen virtual libraries of novel naphthyridinone analogues to identify promising candidates for synthesis and experimental testing. nih.gov This in silico screening approach significantly reduces the time and cost associated with drug discovery. conicet.gov.ar
Mechanistic Biological Studies of 7 Chloro 1,6 Naphthyridin 2 1h One and Analogues
Molecular Target Identification and Validation (Non-clinical context)
The primary mechanism of action for compounds based on the 1,6-naphthyridin-2(1H)-one core involves the modulation of intracellular enzyme activity, particularly protein kinases. These enzymes are pivotal components of cell signaling cascades that govern cellular processes like growth, proliferation, and survival.
In vitro studies have identified that 7-Chloro-1,6-naphthyridin-2(1H)-one and its derivatives are potent inhibitors of several protein kinases. The core structure is a versatile scaffold for developing inhibitors against various kinase families.
Derivatives of 1,6-naphthyridin-2(1H)-one have been specifically designed and synthesized as inhibitors for multiple high-value oncology targets:
Fibroblast Growth Factor Receptor 4 (FGFR4): A series of 1,6-naphthyridin-2(1H)-one derivatives were developed as potent and highly selective inhibitors of FGFR4. nih.gov One representative analogue, compound A34, demonstrated significant FGFR4 inhibitory capability and also showed activity against the FGFR4 V550L gatekeeper mutant. nih.gov Further studies on related 2,6-naphthyridine (B1209661) analogues also confirmed nanomolar potency and high selectivity for FGFR4 over other FGFR family members (FGFR1-3). nih.gov
PI3K/mTOR: Through rational drug design, novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives were identified as potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). nih.gov
c-Met Kinase: By incorporating a cyclic urea (B33335) pharmacophore into the 1,6-naphthyridine (B1220473) framework, researchers developed 1H-imidazo[4,5-h] nih.govnaphthyridin-2(3H)-one analogues as a new class of c-Met kinase inhibitors. rsc.org
Other Kinases: The naphthyridine structure has also been used as a basis to develop inhibitors for BCR kinase, which is implicated in certain types of leukemia.
While broad screening data for the parent this compound is not detailed in the reviewed literature, the inhibitory profile of its analogues is well-documented against specific kinases.
| Analogue Class | Enzyme Target | Key Finding (IC₅₀) | Reference |
|---|---|---|---|
| 1H-imidazo[4,5-h] nih.govnaphthyridin-2(3H)-one | c-Met Kinase | IC₅₀ = 2.6 µM | rsc.org |
| 1,6-Naphthyridin-2(1H)-one derivative (A34) | FGFR4 | Potent inhibitory capability | nih.gov |
| 7-Amino-5-methyl-1,6-naphthyridin-2(1H)-one | PI3K/mTOR | Potent dual inhibitors | nih.gov |
The primary molecular targets for this class of compounds are intracellular enzymes rather than cell-surface receptors. nih.govnih.gov The interactions are therefore characterized by binding within the catalytic sites of these enzymes.
A key example of a specific ligand-target interaction is seen in the inhibition of FGFR4 by 1,6-naphthyridin-2(1H)-one derivatives. These inhibitors were specifically designed to target the cysteine residue at position 552 (Cys552) within the FGFR4 kinase domain, allowing for a covalent interaction that contributes to their high potency and selectivity. nih.gov This targeted binding approach is a cornerstone of their mechanism. While the broader 1,6-naphthyridine family is known to produce ligands for various biological receptors, the specific analogues of this compound are primarily characterized by their interactions with kinase active sites. nih.gov
Molecular modeling and protein-ligand docking studies have been instrumental in the development of 1,6-naphthyridin-2(1H)-one analogues. For instance, the discovery of potent FGFR4 inhibitors was guided by a design strategy focusing on the specific Cys552 residue of the FGFR4 subtype, indicating a model-informed approach. nih.gov
Structure-activity relationship (SAR) studies, often supported by computational docking, have been crucial. In the development of c-Met kinase inhibitors, SAR analysis revealed that an N-1 alkyl substituent with a terminal amino group, a hydrophobic benzyl (B1604629) group at the N-3 position, and the tricyclic core were all essential for effective inhibition. rsc.org The chlorine atom at the C7 position of the parent compound, this compound, is noted for enhancing electrophilicity, which is useful for synthetic modifications. Furthermore, chlorine's atomic radius can provide different steric interactions within a protein's binding pocket compared to other halogens like fluorine.
Cellular Mechanistic Investigations (In Vitro)
Cell-based assays extend the findings from in vitro enzyme profiling to a more complex biological context, confirming target engagement and elucidating the downstream consequences of enzyme inhibition.
Specific studies detailing the mechanisms of cellular uptake (e.g., passive diffusion, active transport) and the subcellular distribution of this compound or its direct analogues were not available in the reviewed scientific literature.
The inhibition of specific kinases by 1,6-naphthyridin-2(1H)-one analogues leads to the direct modulation of key cellular signaling pathways.
PI3K/AKT/mTOR Pathway: Analogues identified as dual PI3K/mTOR inhibitors directly interfere with the PI3K/AKT/mTOR signaling pathway. nih.gov This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a major approach in cancer therapy. nih.gov
FGF19-FGFR4 Pathway: Selective FGFR4 inhibitors based on this scaffold disrupt the FGF19-FGFR4 signaling axis. nih.govnih.gov This pathway is a known oncogenic driver in a subset of hepatocellular carcinoma (HCC), and its inhibition leads to potent anti-proliferative activity in FGFR4-dependent HCC cell lines like Hep-3B and Huh7. nih.govnih.gov
c-Met Pathway: The 1H-imidazo[4,5-h] nih.govnaphthyridin-2(3H)-one analogue designed as a c-Met inhibitor was shown to effectively inhibit TPR-Met phosphorylation in cellular assays. rsc.org This demonstrates target engagement and leads to the inhibition of proliferation in BaF3-TPR-Met cells, which are dependent on this pathway. rsc.org
These cellular investigations confirm that the enzymatic inhibition observed in vitro translates to the intended functional impact on signaling cascades within the cell.
Influence on Gene Expression and Protein Synthesis
While direct, comprehensive studies detailing the global effects of this compound on total gene expression and protein synthesis are not extensively documented in publicly available literature, its mechanistic action can be inferred from research on its analogues. The primary mechanism of action for this class of compounds is the inhibition of protein kinases, particularly tyrosine kinases, which are pivotal components of cellular signaling pathways that regulate cell growth, differentiation, and survival.
Derivatives of the 1,6-naphthyridin-2(1H)-one scaffold have been specifically identified as potent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). nih.govnih.gov FGFR4 is a receptor tyrosine kinase, and its aberrant activation is linked to the progression of various cancers, including colorectal and hepatocellular carcinoma. nih.govnih.gov The inhibition of FGFR4 by these compounds disrupts the downstream signaling cascade. For instance, the analogue known as compound 19g was shown to potently inhibit the phosphorylation of FGFR4 and its downstream signaling proteins. nih.gov This interruption of the signaling pathway prevents the activation of transcription factors that are normally responsible for expressing genes crucial for cell cycle progression and proliferation. Consequently, by inhibiting the kinase activity at the start of the cascade, these compounds effectively modulate the synthesis of key proteins required for tumor cell growth, leading to cytotoxic effects in cancer cell lines. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Potency (Focus on in vitro or target binding)
The structure-activity relationship (SAR) of the 1,6-naphthyridin-2(1H)-one scaffold is a subject of significant interest in medicinal chemistry for optimizing biological potency. The core structure itself is considered a "privileged" scaffold, amenable to substitutions at multiple positions (N1, C3, C4, C5, C7, and C8) to modulate interaction with biological targets. nih.gov
For this compound specifically, the chlorine atom at the C7 position is a key feature. It is an electronegative group that enhances the electrophilicity of that position, making it a reactive handle for nucleophilic substitution. nih.gov This allows for the convenient synthesis of a diverse library of analogues for SAR studies by introducing various functional groups at this site.
Systematic studies on the broader class of naphthyridine derivatives have revealed important structural determinants for activity. The presence of a double bond between the C3 and C4 positions, along with the specific substitution patterns, is a critical determinant of the compound's biological activity, often gearing it towards use as an antitumor agent. nih.gov One of the most prominent examples from this chemical class is Ripretinib , a kinase inhibitor approved for advanced gastrointestinal stromal tumors, which features the 1,6-naphthyridin-2(1H)-one core. nih.gov
More focused SAR studies have been conducted on 1,6-naphthyridin-2(1H)-one derivatives designed as selective FGFR4 inhibitors. These studies provide clear insights into how specific structural modifications impact in vitro potency. For example, in a series of compounds developed for colorectal cancer, detailed structural optimizations led to the identification of compound 19g as a highly potent and selective inhibitor. nih.gov Similarly, another study aimed at treating hepatocellular carcinoma identified compound A34 through extensive SAR, which demonstrated superior FGFR4 inhibitory capability and selectivity. nih.gov The data from these studies highlight how modifying substituents on the naphthyridinone core and appended phenyl rings can dramatically influence target binding and inhibitory concentration (IC₅₀).
| Compound | Core Structure | Key Substituents | Target Kinase | In Vitro Potency (IC₅₀) | Reference |
|---|---|---|---|---|---|
| Ripretinib | 1,6-Naphthyridin-2(1H)-one | Complex substitutions at C7 and N1 | KIT, PDGFRA | Not specified in results | nih.gov |
| Analogue 19g | 1,6-Naphthyridin-2-one | Undisclosed modifications leading to improved potency | FGFR4 | Demonstrated excellent potency | nih.gov |
| Analogue A34 | 1,6-Naphthyridin-2(1H)-one | Optimized substitutions targeting Cys552 | FGFR4 | Improved inhibitory capability | nih.gov |
Pre-clinical In Vivo Mechanistic Investigations (Focus on underlying biological processes, not efficacy/safety in a therapeutic sense)
Specific in vivo pharmacodynamic (PD) marker studies for this compound have not been detailed in the reviewed literature. However, the approach for such an investigation can be clearly outlined based on its mechanism of action and established methods for other kinase inhibitors. nih.govnih.gov As a kinase inhibitor, its biological effect in an animal model would be assessed by measuring the modulation of its intended target and downstream signaling proteins.
For analogues of this compound that target FGFR4, a key PD marker would be the level of phosphorylated FGFR4 (p-FGFR4) in tumor tissue from xenograft models. nih.govnih.gov Following administration of the compound, a reduction in p-FGFR4 levels relative to vehicle-treated controls would provide direct evidence of target inhibition. Furthermore, downstream proteins in the FGFR4 pathway, such as FRS2, ERK, and STAT3, would also be examined for their phosphorylation status. A successful PD assay would demonstrate a dose-dependent decrease in the phosphorylation of these downstream effectors.
These markers can be measured in tumor biopsies or, ideally, in surrogate tissues like peripheral blood mononuclear cells (PBMCs) or platelets, which can be sampled less invasively. nih.gov For example, studies on ATR inhibitors have successfully used the phosphorylation of Chk1 in PBMCs as a clinically viable PD marker. nih.gov A similar approach could be developed for 1,6-naphthyridin-2-one derivatives to confirm their biological activity in preclinical models. The analogue 19g , for instance, was shown to disrupt the phosphorylation of FGFR4 and its downstream signals, which would form the basis of a robust PD biomarker assay in an in vivo setting. nih.gov
Target engagement studies are essential to confirm that a compound physically interacts with its intended protein target within the complex environment of a living cell or organism. While specific in vivo target engagement data for this compound is not available, established methodologies are routinely applied for this purpose in drug discovery. youtube.com
For a kinase inhibitor, cellular target engagement assays are critical to bridge the gap between biochemical potency (in vitro IC₅₀) and cellular activity. youtube.com These assays measure the binding of a compound to its target inside intact cells. Techniques such as the Cellular Thermal Shift Assay (CETSA) are commonly used. CETSA operates on the principle that a protein becomes more thermally stable when a ligand is bound to it. By treating cells with the compound and then heating them, the amount of soluble (un-denatured) target protein remaining can be quantified, providing a measure of target engagement.
Other methods involve energy transfer, such as bioluminescence resonance energy transfer (BRET) or fluorescence resonance energy transfer (FRET), and specialized platforms like the InCELL Hunter™ assays. youtube.com These systems can provide quantitative data on how much of a compound is needed to bind to the target in a cellular context (the EC₅₀ value), offering insights into cell permeability and intracellular target accessibility. For the 1,6-naphthyridin-2-one analogues targeting FGFR4, these assays would be a crucial step to validate that the compounds effectively reach and bind to FGFR4 inside cancer cells, confirming that the observed cellular effects are a direct result of on-target activity. nih.govnih.govyoutube.com
Analytical Method Development for 7 Chloro 1,6 Naphthyridin 2 1h One
Chromatographic Separation Techniques (e.g., HPLC, GC, SFC)
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation and analysis of 7-chloro-1,6-naphthyridin-2(1H)-one and its related compounds. Reversed-phase HPLC (RP-HPLC) is a commonly utilized mode for such analyses.
For instance, a method developed for the separation of a structurally similar compound, 7-chloro-1,8-naphthyridin-2-amine, employs a reversed-phase approach with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This type of method is often scalable and can be adapted for both analytical quantification and preparative isolation of impurities. sielc.com
A typical starting point for method development for this compound would involve screening various C18 and other reversed-phase columns with different mobile phase compositions (e.g., varying ratios of acetonitrile or methanol (B129727) and water) and pH modifiers to achieve optimal separation from potential impurities and degradation products. The use of smaller particle size columns (e.g., sub-2 µm) in Ultra-High-Performance Liquid Chromatography (UHPLC) systems can offer faster analysis times and improved resolution. sielc.com
Table 1: Illustrative HPLC Method Parameters for Naphthyridine Derivatives
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 (for 7-chloro-1,8-naphthyridin-2-amine) sielc.com |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid sielc.com |
| Detection | UV/Vis, Mass Spectrometry (MS) |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Temperature | Ambient or controlled (e.g., 25-40 °C) |
While Gas Chromatography (GC) is less commonly used for non-volatile compounds like this compound without derivatization, and Supercritical Fluid Chromatography (SFC) presents a potential green alternative, HPLC remains the most prevalent chromatographic technique for its analysis.
Spectrometric Quantification Methods (e.g., LC-MS/MS, GC-MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an essential tool for the highly sensitive and selective quantification of this compound, especially in complex matrices. rsc.org The coupling of HPLC with mass spectrometry allows for the separation of the analyte from matrix components, followed by its specific detection based on its mass-to-charge ratio (m/z). rsc.org
In a typical LC-MS/MS method, the analyte is first ionized, commonly using electrospray ionization (ESI), and the parent ion is selected in the first mass analyzer. This parent ion is then fragmented, and a specific fragment ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides excellent specificity and reduces background noise, enabling low limits of detection.
For this compound, with a molecular weight of 180.59 g/mol , one would develop an MRM method by first identifying the precursor ion [M+H]⁺ at m/z 181.6. Subsequent fragmentation would yield specific product ions that can be used for quantification and confirmation.
Table 2: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 181.6 |
| Product Ion (Q3) | To be determined experimentally |
| Collision Energy | To be optimized |
| Dwell Time | To be optimized |
The development of such a method would require careful optimization of both chromatographic conditions to ensure reproducible retention times and mass spectrometric parameters to maximize signal intensity. rsc.org
Electrochemical Detection Methods
Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of electroactive compounds. While specific electrochemical detection methods for this compound are not extensively documented, studies on related naphthyridine derivatives suggest potential applicability. For example, amino-1,8-naphthyridine derivatives have been investigated as electrochemical sensors, demonstrating the electroactivity of the naphthyridine scaffold. tandfonline.com
The development of an electrochemical method for this compound would likely involve cyclic voltammetry to study its oxidation and reduction behavior at various electrode surfaces (e.g., glassy carbon, carbon paste). Based on the voltammetric data, a suitable quantitative technique such as differential pulse voltammetry or square-wave voltammetry could be developed. The presence of the chloro- and keto- functionalities on the naphthyridine ring would influence its electrochemical properties.
The mechanism of interaction between amino-1,8-naphthyridine derivatives and DNA has been evaluated using a constant current potentiometric method, indicating that these compounds can be used in the development of electrochemical biosensors. tandfonline.com This opens up possibilities for designing specific sensors for this compound based on its electrochemical signature.
Sample Preparation Strategies for Complex Matrices
The accurate quantification of this compound in complex matrices such as biological fluids (plasma, urine) or environmental samples necessitates efficient sample preparation to remove interfering substances. Common strategies include:
Protein Precipitation (PPT): For biological samples, particularly plasma, PPT with organic solvents like acetonitrile or methanol is a simple and rapid method to remove the bulk of proteins. nih.gov
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte from the aqueous sample matrix into an immiscible organic solvent. The choice of solvent is critical and depends on the polarity and pKa of the analyte.
Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner extraction compared to PPT and LLE. Various sorbents can be used, including reversed-phase (e.g., C18), normal-phase, and ion-exchange, depending on the physicochemical properties of this compound.
The selection of the appropriate sample preparation technique is crucial for achieving high recovery, minimizing matrix effects in LC-MS/MS analysis, and ensuring the longevity of the analytical column.
Purity Profiling and Impurity Identification
Purity profiling is a critical aspect of quality control for any pharmaceutical compound. For this compound, this involves the detection, identification, and quantification of any impurities that may be present, which could include starting materials, by-products from the synthesis, or degradation products.
HPLC-MS is an indispensable tool for purity assessment and the detection of by-products. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, can provide accurate mass measurements, which aid in the elemental composition determination of unknown impurities.
A comprehensive purity profiling study would involve subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation and identify potential degradation products. The chromatographic method must be capable of separating all known and potential impurities from the main compound.
For instance, in the synthesis of naphthyridine derivatives, impurities can arise from the starting materials or side reactions. A well-developed HPLC method, often a gradient method, is necessary to resolve these closely related compounds. The structural elucidation of identified impurities is typically achieved through a combination of MS/MS fragmentation data and nuclear magnetic resonance (NMR) spectroscopy.
Advanced Research Applications and Future Directions for 7 Chloro 1,6 Naphthyridin 2 1h One
7-Chloro-1,6-naphthyridin-2(1H)-one as a Chemical Probe in Biological Research
The unique structural and photophysical properties of the this compound scaffold make it a valuable tool in biological research, primarily as a chemical probe and a foundational structure for developing potent enzyme inhibitors. Its utility stems from its synthetic versatility and inherent fluorescence, which can be tailored through chemical modification.
Derivatives of the naphthyridinone family, to which this compound belongs, are recognized for their application as fluorescent probes. researchgate.net Certain derivatives exhibit notable optical characteristics such as dual fluorescence and solvatochromism—a change in emission properties depending on the polarity of the surrounding solvent. mdpi.com This sensitivity makes them excellent candidates for fluorescent probes in biochemical assays, capable of detecting specific biomolecules. For instance, related compounds have been explored for their ability to detect thiols and guanosine (B1672433) monophosphate (GMP). Furthermore, the development of 1,6-naphthyridin-7(6H)-one analogues as potential fluorescent ribonucleosides highlights their use in probing nucleic acid structures and investigating enzyme binding sites. mdpi.com
Beyond its use as a fluorescent marker, the this compound core is a critical intermediate in the discovery of kinase inhibitors. The mechanism of action for many of its derivatives involves the inhibition of tyrosine kinases, which are pivotal enzymes in cellular signaling pathways that control cell growth and proliferation. By blocking these enzymes, the compounds can disrupt the lifecycle of cancer cells. Research has demonstrated that derivatives of 1,6-naphthyridin-2(1H)-ones show significant potential as anticancer agents, with specific compounds inhibiting BCR-ABL kinase, which is implicated in some leukemias. The scaffold has also been instrumental in designing novel and potent inhibitors for other critical cancer-related kinases, including MET and Fibroblast Growth Factor Receptor 4 (FGFR4). researchgate.netnih.gov
Table 1: Applications of Naphthyridinone Scaffolds as Biological Probes
| Application Area | Specific Use | Key Findings | References |
|---|---|---|---|
| Fluorescent Probing | Detection of Biomolecules | Derivatives exhibit dual fluorescence and solvatochromism, enabling detection of thiols and GMP. | |
| Probing Nucleic Acids | Analogues can be incorporated as artificial fluorescent nucleosides to study nucleic acid features and protein interactions. | mdpi.com | |
| Enzyme Inhibition | Anticancer (Leukemia) | Inhibition of BCR-ABL kinase activity. | |
| Anticancer (General) | The 1,6-naphthyridine (B1220473) moiety is considered a promising new scaffold for kinase inhibitor discovery. | researchgate.net |
Use in Material Science Research
While the primary focus of research on this compound and its relatives has been in medicinal chemistry, their unique optical properties suggest potential applications in material science. The fluorescence and electronic characteristics that make them useful as biological probes also make them candidates for advanced materials. Specifically, derivatives of this compound are being considered for use in Organic Light Emitting Diodes (OLEDs) due to their favorable optical properties. However, this area of research is less developed compared to its biomedical applications.
Development of Optoelectronic Properties
The optoelectronic properties of this compound derivatives are a significant area of investigation. These compounds possess interesting optical characteristics that are foundational to their use as probes and in materials.
Key properties include:
Fluorescence: The core structure is inherently fluorescent. Some derivatives exhibit dual fluorescence, providing complex emission spectra that can be used for advanced sensing applications.
Solvatochromism: A remarkable feature of some analogues is their ability to change emissivity based on the polarity of the solvent. mdpi.com This makes them highly sensitive to their molecular environment.
High Quantum Yields and Large Stokes Shifts: Studies of related naphthyridine derivatives have highlighted their high quantum yields and large Stokes shifts (the difference between the absorption and emission maxima), which are desirable properties for fluorescent probes to minimize self-quenching and improve signal detection.
These powerful fluorescence properties make molecules based on this scaffold suitable as a new class of artificial fluorescent nucleosides for investigating enzyme binding sites and probing nucleic acids. mdpi.com
Future Perspectives in Naphthyridinone Research
The future of research involving the 1,6-naphthyridin-2(1H)-one scaffold, including this compound, appears robust and heavily skewed towards drug discovery and medicinal chemistry. mdpi.com The number of publications and patents involving this chemical family has grown exponentially, indicating intense interest in its potential. mdpi.com
Several factors point to its continued importance:
A "Privileged Structure": The naphthyridinone core is considered a "privileged heterocyclic structure" in medicinal chemistry. mdpi.comnih.gov This term refers to molecular scaffolds that are capable of binding to multiple biological receptors, making them a fertile ground for developing a wide range of therapeutic agents. mdpi.com
Success in Drug Development: The approval of Ripretinib (Qinlock), a kinase inhibitor based on the 1,6-naphthyridin-2(1H)-one scaffold, for treating gastrointestinal stromal tumors validates the therapeutic potential of this chemical class and encourages further research. nih.gov
Oncology Pipeline: The scaffold is a cornerstone in the development of new kinase inhibitors. Extensive research has led to the identification of potent MET and FGFR4 kinase inhibitors, with some candidates demonstrating significant tumor growth inhibition in preclinical xenograft models and advancing into further preclinical research. nih.govnih.gov
Synthetic Versatility: The 7-chloro substitution is particularly important as it enhances the electrophilicity of the molecule, allowing for site-selective functionalization through methods like cross-coupling reactions. This enables the synthesis of large libraries of derivatives to optimize biological activity and pharmacokinetic properties.
Future research will likely focus on expanding the range of biological targets for this scaffold beyond kinases and exploring new therapeutic areas such as antiviral and antibacterial agents. researchgate.netmdpi.com
Emerging Methodologies for this compound Investigation
Advances in synthetic chemistry are continually expanding the toolkit for investigating and modifying this compound. The synthetic versatility of the compound is a key driver of its utility.
Emerging and established methodologies include:
Core Synthesis Strategies: The fundamental construction of the 1,6-naphthyridin-2(1H)-one ring system is well-established and typically proceeds via one of two main approaches: synthesis from a preformed pyridine (B92270) ring or synthesis from a preformed pyridone ring. mdpi.com These foundational methods allow for the introduction of various substituents.
Cross-Coupling Reactions: The chlorine atom at position 7 is a key functional handle. It can be displaced by nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), allowing for the attachment of diverse molecular fragments. researchgate.net This site-selective functionalization is critical for tuning the molecule's properties.
Green Chemistry Approaches: Modern synthetic efforts are moving towards more environmentally benign methods. A notable development is the use of a microwave-assisted domino reaction in water to produce related naphthyridine derivatives without the need for a catalyst, offering a green and efficient alternative to traditional methods. researchgate.net
Click Chemistry: The Cu-catalyzed alkyne-azide cycloaddition (CuAAC), a form of "click chemistry," has been successfully used to conjugate 1,6-naphthyridinone scaffolds to other molecules. mdpi.com For example, this method was employed to link the scaffold to a ribofuranosyl azide, creating complex fluorescent nucleoside analogues. mdpi.com This methodology opens the door to creating sophisticated bioconjugates and probes.
These evolving synthetic strategies ensure that researchers can continue to create novel derivatives of this compound with tailored properties for advanced applications in biology, medicine, and material science.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Guanosine monophosphate (GMP) |
| Ripretinib (Qinlock) |
| 1,6-naphthyridin-7(6H)-one |
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR for confirming substitution patterns and tautomerism (e.g., lactam-lactim tautomers) .
- X-ray Crystallography : Resolves ambiguous regiochemistry, as seen in AT1R antagonist studies .
- HPLC-MS : Essential for purity assessment and detecting byproducts from cross-coupling reactions .
Methodological Tip : Use deuterated DMSO for NMR to observe exchangeable protons in tautomeric systems .
How can researchers address contradictory data in synthetic yields?
Advanced
Discrepancies often arise from:
- Reagent purity : Impurities in POCl₃ or malonate esters can reduce yields .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency compared to THF .
- Catalyst selection : Pd(PPh₃)₄ vs. PdCl₂ may alter cross-coupling efficiency by 10–15% .
Case Study : Synthesis of 3-bromo-5-ethyl derivatives via SnCl₂ reduction achieved 92% yield , whereas analogous hydrogenation methods yielded <60% due to over-reduction.
What are the challenges in halogenation and aminolysis of 1,6-naphthyridinones?
Q. Advanced
- Halogenation : Competitive O- vs. N-halogenation can occur. For example, POCl₃ may chlorinate both the lactam oxygen and aromatic positions, requiring careful stoichiometric control .
- Aminolysis : Direct substitution is often inefficient. Indirect methods (e.g., converting hydroxyl to chloro intermediates first) improve reactivity, as seen in 3-bromo-5-ethyl derivatives .
Example : 4-Hydroxy-1,6-naphthyridin-2(1H)-one reacts with aniline hydrochloride to yield 4-anilino derivatives, but competing dimerization via DMSO oxidation requires suppression .
How can computational methods aid in designing 1,6-naphthyridinone analogs?
Q. Advanced
- Molecular docking : Predict binding modes to targets like mTOR or AT1R. For instance, Torin 1’s benzo[h]-1,6-naphthyridin-2(1H)-one scaffold interacts with mTOR’s hydrophobic pocket .
- DFT calculations : Assess tautomeric stability and electron density at reactive sites (e.g., C3 vs. C7 for cross-coupling) .
Case Study : Mutagenesis studies on AT1R revealed non-canonical residues (Arg167, Tyr35) critical for antagonist binding, guiding analog design .
What are the key intermediates for synthesizing bioactive 1,6-naphthyridinone derivatives?
Q. Basic
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
